Benzyl (4-methylazepan-4-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-methylazepan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOZCRZXZCCVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 4 Methylazepan 4 Yl Carbamate
Strategies for the Construction of the 4-Methylazepane (B121462) Core
The azepane ring, being a seven-membered heterocycle, is less common in medicinal chemistry libraries compared to its five- and six-membered counterparts like pyrrolidine and piperidine (B6355638). nih.gov Its synthesis is often complicated by unfavorable entropic factors in cyclization reactions. Consequently, a variety of strategies have been devised to overcome these challenges, with ring expansion reactions being particularly prominent.
Ring expansion methodologies provide an effective entry into the azepane scaffold, often starting from more readily available five- or six-membered ring precursors. These strategies leverage thermodynamic or kinetic drivers to facilitate the formation of the larger, seven-membered ring system.
Intramolecular reductive amination is a robust method for the formation of cyclic amines, including azepanes. researchgate.netacs.org This approach typically involves a linear precursor containing both an amine and a carbonyl group (or two carbonyl groups for a double reductive amination), which upon cyclization and reduction, form the desired heterocyclic ring. For instance, the cyclization of sugar-derived dialdehydes via double reductive amination has been employed for the synthesis of trihydroxyazepanes. nih.gov A key step in one stereoselective synthesis of hydroxylated azepanes involves a final cyclization via intramolecular reductive amination. acs.orgnih.gov This strategy can be applied to the synthesis of the 4-methylazepane core by designing a suitable acyclic precursor that, upon cyclization, places the methyl group at the C4 position.
| Precursor Type | Key Reaction | Product | Ref. |
| Sugar-derived dialdehyde | Double Reductive Amination (DRA) | Trihydroxyazepane | nih.gov |
| Amine with aldehyde/ketone | Intramolecular Reductive Amination | Azepane | acs.org |
| Substituted Cycloalkene | Oxidative Cleavage -> Reductive Amination | Functionalized Azepane | thieme-connect.com |
The high ring strain of cyclopropanes makes them valuable precursors for ring expansion reactions. beilstein-journals.org The cleavage of a C-C bond in the three-membered ring, often promoted by a metal catalyst or radical initiator, can lead to the formation of larger carbocyclic or heterocyclic systems. beilstein-journals.orgresearchgate.net For instance, p-toluenesulfonic acid (PTSA) can initiate a domino ring-opening cyclization of cyclopropane carbaldehydes with N-benzyl anilines to form benzo[b]azepine derivatives. researchgate.net While this specific example leads to an unsaturated system, the underlying principle of using the energy stored in the cyclopropane ring to drive the formation of a seven-membered ring is a key strategic element. The application of these methods allows for the construction of functionalized azepane skeletons from readily available cyclopropane derivatives. beilstein-journals.org
| Starting Material | Promoter/Catalyst | Key Transformation | Product Type | Ref. |
| Cyclopropane Carbaldehyde | p-Toluenesulfonic acid (PTSA) | Ring Opening/Domino Cyclization | Benzo[b]azepine | researchgate.net |
| Donor-Acceptor Cyclopropanes | MgI2 | Nucleophilic Ring-Opening | Functionalized Butyric Acid Derivatives | researchgate.net |
| 1,2-disubstituted cyclopropanols | Co(acac)2, air | Aerobic Oxidation Ring-Opening | Linear enones | beilstein-journals.org |
A novel and powerful strategy for synthesizing complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This process, mediated by blue light at room temperature, centers on the conversion of a nitro group into a singlet nitrene. nih.govrwth-aachen.de This highly reactive intermediate facilitates the insertion of the nitrogen atom into the six-membered benzenoid framework, transforming it into a seven-membered 3H-azepine ring system. rwth-aachen.dethieme-connect.com Subsequent hydrogenolysis of the resulting diene and amidine functionalities provides the saturated azepane in a concise, two-step sequence. nih.govmanchester.ac.uk This method allows the substitution pattern of the starting nitroarene to be translated into the three-dimensional structure of the final azepane product. acs.org
| Nitroarene Substrate | Reagents/Conditions | Product | Yield | Ref. |
| p-BnO-nitrobenzene | 1) Blue LED, P(OPh)3, Bn2NH 2) H2, Pd/C | C5-Benzoxy-azepane | High | rwth-aachen.de |
| m-Methyl-nitrobenzene | 1) Blue LED, P(OPh)3, Bn2NH 2) H2, Pd/C | C2- & C4-methyl-azepane mixture | High | rwth-aachen.de |
| m-Phenyl-nitrobenzene | 1) Blue LED, P(OPh)3, Bn2NH 2) H2, Pd/C | C3-Phenyl-azepane | Useful | rwth-aachen.de |
Ring-closing metathesis (RCM) has emerged as a highly efficient method for the construction of a wide range of cyclic compounds, including seven-membered azacycles. researchgate.netorganic-chemistry.org The reaction utilizes ruthenium-based catalysts, such as Grubbs catalysts, to form a cyclic alkene from a linear diene precursor through the intramolecular exchange of olefinic carbons. researchgate.netorganic-chemistry.org This strategy has been successfully applied to the synthesis of various azepane derivatives, including trihydroxyazepanes and benzo researchgate.netrsc.orgazepino[1,2-b]isoquinolinones. researchgate.netrsc.org The success of the RCM reaction can be influenced by the nature of the substituents on the diene precursor and the choice of catalyst. researchgate.net The resulting unsaturated azepine can then be hydrogenated to afford the saturated azepane scaffold.
| Precursor Type | Catalyst | Key Transformation | Product Type | Ref. |
| N-allylated diene | Grubbs' I Catalyst | N-allylation followed by RCM | Trihydroxyazepane | rsc.org |
| Diene with aryl groups | Grubbs Catalysts 1 and 2 | RCM | 2,3,4,7-Tetrahydro-1H-azepine | researchgate.net |
| Diene from 3-arylisoquinoline | Not specified | RCM | Benzo researchgate.netrsc.orgazepino[1,2-b]isoquinolinone | researchgate.net |
The ring opening of epoxides with amine nucleophiles is a fundamental reaction for the synthesis of β-amino alcohols. rroij.comjsynthchem.com When applied in an intramolecular fashion, this reaction can be a powerful tool for heterocycle synthesis. The strategy involves a precursor molecule containing both an amine and an epoxide functionality separated by a suitable tether. The nucleophilic attack of the amine on the strained epoxide ring leads to cyclization, forming the azepane ring. researchgate.net This reaction is often highly regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide in an SN2-type mechanism under basic or neutral conditions. youtube.com Various catalysts, including Lewis acids like Zirconium(IV) chloride, can be used to facilitate the ring-opening process. rroij.com The regioselective ring opening of carbohydrate-derived bis-epoxides by primary amines is a known strategy for accessing polyhydroxyazepanes. nih.gov
| Epoxide Type | Nucleophile (Amine) | Conditions/Catalyst | Key Feature | Ref. |
| Cyclic Epoxides | Aromatic and Aliphatic Amines | Zirconium(IV) chloride, solvent-free, RT | Exclusive trans stereoselectivity | rroij.com |
| Unsymmetrical Epoxides | Aromatic Amines | Zirconium(IV) chloride | Preferential attack at less hindered position | rroij.com |
| Cycloalkene Oxides | Aromatic and Aliphatic Amines | Lithium bromide | Forms trans-2-(amino)cycloalkanols | rroij.com |
| Carbohydrate-derived bis-epoxides | Primary Amines | Not specified | Access to polyhydroxyazepanes | nih.gov |
Stereoselective and Chiral Synthesis of Azepane Ring Systems
The construction of the azepane ring with specific stereochemistry is a critical aspect of synthesizing complex molecules. This section explores methods to control the stereochemistry at the 4-position of the azepane ring and enantioselective and diastereoselective routes to these seven-membered heterocycles.
Control of Stereochemistry at the Azepane-4-yl Position
Achieving control over the stereochemistry at the C4 position of the azepane ring is crucial for the synthesis of specific stereoisomers of Benzyl (B1604629) (4-methylazepan-4-yl)carbamate. Various strategies have been developed to introduce substituents at this position with high levels of stereoselectivity.
One effective method involves the asymmetric lithiation-conjugate addition sequence. For instance, the use of a chiral ligand such as (-)-sparteine in the deprotonation of an N-Boc-N-(p-methoxyphenyl) protected allylamine, followed by conjugate addition to a β-aryl α,β-unsaturated ester, allows for the highly diastereoselective and enantioselective formation of a precursor that can be cyclized to the desired substituted azepane researchgate.net. This methodology provides access to 4,5,6- and 3,4,5,6-substituted azepanes with excellent control over the stereochemistry researchgate.net.
Another approach involves the diastereoselective alkylation of chiral seven-membered rings fused to a tetrazole. The inherent chirality of the starting material directs the incoming electrophile to a specific face of the molecule, leading to high diastereoselectivity. Subsequent reduction of the tetrazole moiety can then yield the corresponding diastereomerically enriched azepane nih.gov. Computational studies have suggested that torsional effects are primarily responsible for the observed stereoselectivity in these systems nih.gov.
The following table summarizes representative examples of stereoselective syntheses of 4-substituted azepanes, highlighting the diastereomeric ratios and enantiomeric excesses achieved.
Table 1: Stereoselective Synthesis of 4-Substituted Azepanes
| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine | 1. s-BuLi, (-)-sparteine, Et2O, -78 °C; 2. Ethyl trans-p-bromo-cinnamate | 4,5,6-trisubstituted azepane precursor | >98:2 | 95% | researchgate.net |
| C4-methyl-substituted tetrazolo[1,5a]azepine | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., MeI, BnBr) | Alkylated tetrazolo[1,5a]azepine | High | N/A | nih.gov |
Enantioselective and Diastereoselective Routes to Azepanes
Enantioselective and diastereoselective strategies are paramount for accessing optically pure azepane derivatives. These methods often employ chiral catalysts, auxiliaries, or starting materials to induce stereoselectivity.
A notable enantioselective approach is the palladium-catalyzed asymmetric allylic alkylation (AAA). This method can be used to construct chiral centers that can be elaborated into the azepane ring. For example, the Mo-catalyzed asymmetric allylic alkylation of malonates with linear, trisubstituted allylic electrophiles, followed by ozonolysis, can generate 1,4-dicarbonyl compounds with excellent enantioselectivity, which are precursors to enantioenriched azepanes nih.gov.
Furthermore, intramolecular cyclization of prochiral precursors is a powerful tool for establishing multiple stereocenters in a single step. For instance, a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides can lead to the formation of azepino[4,5-b]indolones with the creation of new stereocenters researchgate.net. The stereochemical outcome of such reactions is often influenced by the substrate geometry and the nature of the catalyst.
The following table provides examples of enantioselective and diastereoselective routes to azepane derivatives.
Table 2: Enantioselective and Diastereoselective Routes to Azepanes
| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Yield | ee/dr | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Allylic Alkylation | Mo-based catalyst | Malonate and allylic electrophile | α-Quaternary aldehyde precursor | 50% (2 steps) | >99% ee | nih.gov |
| Intramolecular Cyclization | (+)-Camphorsulfonic acid | Unsaturated tryptamide | Azepino[4,5-b]indolone | 71% | 20% ee | researchgate.net |
Alternative Cyclization and Macrocyclization Techniques for Azepanes
Beyond the traditional intramolecular cyclization methods, several alternative strategies have been developed for the synthesis of the azepane ring system. These include ring expansion reactions and macrocyclization techniques followed by ring contraction.
Ring expansion of smaller, more readily available heterocyclic systems, such as piperidines, provides a powerful entry to azepane derivatives. Diastereomerically pure azepanes can be prepared with excellent yield and high stereoselectivity through the ring expansion of piperidines furman.edu. This method often involves the formation of a bicyclic intermediate that undergoes a regioselective cleavage to afford the seven-membered ring. A recent development in this area is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines, which proceeds under mild conditions with high enantioretention rsc.org.
Dearomative ring expansion of nitroarenes has also emerged as a novel strategy for the synthesis of complex azepanes. This process, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane in two steps researchgate.netnih.gov.
Ring-closing metathesis (RCM) is a versatile tool for the construction of cyclic olefins, including those that can be precursors to azepanes. The RCM of N-protected diene amines, using catalysts such as the Grubbs' second-generation catalyst, can afford 4,4′-disubstituted azepines in good yields researchgate.netwikipedia.org. Subsequent reduction of the double bond provides the saturated azepane ring. This method is particularly useful for accessing azepanes with substitution at the 4-position.
The following table presents examples of alternative cyclization and macrocyclization techniques for the synthesis of azepanes.
Table 3: Alternative Cyclization and Macrocyclization Techniques for Azepanes
| Method | Substrate | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine Ring Expansion | 2-Alkenyl piperidine | [Pd(allyl)Cl]2, P(OPh)3 | 4-Substituted azepane | Good | rsc.orgfurman.edu |
| Dearomative Ring Expansion | Nitroarene | Blue light, P(Oi-Pr)3, Et2NH | 3H-Azepine | High | researchgate.netnih.gov |
| Ring-Closing Metathesis | ω-Diene | Grubbs' 2nd Gen. Catalyst | 4,4′-Disubstituted azepine | Good | researchgate.netwikipedia.org |
Formation and Introduction of the Benzyl Carbamate (B1207046) Moiety
The benzyl carbamate group serves as a common protecting group for amines in organic synthesis. Its introduction onto the 4-amino-4-methylazepane core is a key step in the synthesis of the target molecule.
Direct Carbamoylation Reactions via Chloroformates and Amines
The most direct method for the formation of a benzyl carbamate is the reaction of an amine with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The reaction is generally high-yielding and compatible with a wide range of primary and secondary amines. For instance, the reaction of various substituted anilines with benzyl chloroformate can produce the corresponding N-carbobenzyloxy (CBZ) products furman.eduresearchgate.net. The yields can be influenced by the electronic nature of the substituents on the aniline ring, with electron-donating groups generally favoring the formation of the CBZ product furman.edu.
The following table provides examples of direct carbamoylation reactions to form benzyl carbamates.
Table 4: Direct Carbamoylation with Benzyl Chloroformate
| Amine | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aniline | Triethylamine | Tetrahydrofuran | Benzyl phenylcarbamate | 29% | furman.edu |
| 4-Ethylaniline | Triethylamine | Tetrahydrofuran | Benzyl (4-ethylphenyl)carbamate | 68% | furman.edu |
| 4-Bromoaniline | Triethylamine | Tetrahydrofuran | Benzyl (4-bromophenyl)carbamate | 75% | furman.edu |
Curtius Rearrangement as a Pathway to Benzyl Carbamates
The Curtius rearrangement provides an alternative and versatile route to benzyl carbamates. This reaction involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped in situ by an alcohol, in this case, benzyl alcohol, to form the desired carbamate wikipedia.orgnih.govresearchgate.net. The acyl azide can be prepared from a carboxylic acid via several methods, including reaction with diphenylphosphoryl azide (DPPA) or by conversion to the corresponding acyl chloride followed by treatment with sodium azide. A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups and the retention of stereochemistry at the migrating carbon atom wikipedia.org.
Continuous flow processes have been developed for the Curtius rearrangement, allowing for the safe and efficient synthesis of Cbz-carbamate products on a larger scale almacgroup.com. These methods often lead to high yields and purity of the desired products researchgate.net.
The following table presents examples of the synthesis of benzyl carbamates via the Curtius rearrangement.
Table 5: Synthesis of Benzyl Carbamates via Curtius Rearrangement
| Carboxylic Acid | Reagents | Trapping Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | DPPA, Et3N | Benzyl alcohol | Benzyl (4-(trifluoromethyl)phenyl)carbamate | 83% | almacgroup.com |
| Benzoic acid | DPPA, Et3N | Benzyl alcohol | Benzyl phenylcarbamate | High | researchgate.net |
| Phenylacetic acid | DPPA, Et3N | Benzyl alcohol | Benzyl benzylcarbamate | Lower | researchgate.net |
| Aliphatic carboxylic acid | DPPA, Et3N | Benzyl alcohol | Benzyl alkylcarbamate | Good | researchgate.net |
Hofmann Rearrangement for Carbamate Synthesis
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. benthamdirect.comresearchgate.netwikipedia.org However, this reaction can be adapted for the synthesis of carbamates by intercepting the key isocyanate intermediate with an alcohol. wikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of a suitable amide with a reagent like bromine in the presence of a strong base and benzyl alcohol.
The general mechanism proceeds as follows:
A primary amide is treated with bromine and a base (e.g., sodium hydroxide) to form an N-bromoamide intermediate. wikipedia.org
Further deprotonation leads to a bromoamide anion, which rearranges. The group attached to the carbonyl carbon migrates to the nitrogen, and the bromide ion is expelled, yielding an isocyanate. wikipedia.org
Instead of hydrolyzing the isocyanate to an amine, it is trapped by an alcohol. wikipedia.org For the synthesis of the title compound, benzyl alcohol would be used as the trapping agent, which attacks the electrophilic carbon of the isocyanate to form the benzyl carbamate product.
Modern variations of this reaction utilize hypervalent iodine-based catalysts and other reagents like N-bromosuccinimide (NBS) to achieve the transformation under milder, more environmentally friendly conditions. benthamdirect.comwikipedia.orgeurekaselect.com
| Amide Precursor | Reagents | Alcohol Nucleophile | Resulting Carbamate | Yield (%) |
| Aliphatic Amide | Br₂, NaOH | Benzyl Alcohol | Benzyl alkylcarbamate | Good |
| Aromatic Amide | (diacetoxyiodo)benzene | Benzyl Alcohol | Benzyl arylcarbamate | High |
| α,β-Unsaturated Amide | NBS, DBU | Benzyl Alcohol | Benzyl vinylcarbamate | ~70% |
Three-Component Coupling Reactions for Carbamate Linkage
Three-component coupling reactions offer a highly efficient and atom-economical route to carbamates by combining an amine, a carbon dioxide (CO₂) source, and an electrophile in a single step. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach avoids the use of hazardous reagents like phosgene. researchgate.net For the synthesis of Benzyl (4-methylazepan-4-yl)carbamate, this would involve the coupling of 4-amino-4-methylazepane, CO₂, and a benzyl halide.
A common protocol utilizes cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) to facilitate the reaction. organic-chemistry.orgnih.govacs.org The proposed mechanism involves:
The amine reacts with CO₂ in the presence of the base (Cs₂CO₃) to form an ammonium (B1175870) carbamate salt.
The TBAI acts as a phase-transfer catalyst.
The carbamate anion then undergoes nucleophilic substitution with the benzyl halide (e.g., benzyl bromide) to yield the final N-benzyl carbamate product.
This method is known for its mild reaction conditions, short reaction times, and high yields, while successfully avoiding common side reactions such as the N-alkylation of the starting amine. organic-chemistry.orgorganic-chemistry.org
| Amine Substrate | Electrophile | Catalyst/Base System | Reaction Conditions | Yield (%) |
| Piperidine | Benzyl Bromide | CO₂, Cs₂CO₃, TBAI in DMF | Room Temperature | 95 |
| Aniline | Benzyl Bromide | CO₂, Cs₂CO₃, TBAI in DMF | Room Temperature | 92 |
| Glycine Methyl Ester | Benzyl Bromide | CO₂, Cs₂CO₃, TBAI in DMF | Room Temperature | 89 |
Biocatalytic Approaches to Carbamate Synthesis
Biocatalysis presents a green and selective alternative for synthesizing carbamates under mild, aqueous conditions. nih.govresearchgate.net Enzymes such as lipases and promiscuous esterases/acyltransferases have been successfully employed for this transformation. nih.gov For instance, the esterase from Pyrobaculum calidifontis (PestE) can catalyze the synthesis of carbamates from various amines and a carbonate donor, such as dibenzyl carbonate. nih.govresearchgate.net
The enzymatic process typically involves the aminolysis of a carbonate ester. The amine (e.g., 4-amino-4-methylazepane) acts as a nucleophile, attacking the carbonyl group of the carbonate (e.g., dibenzyl carbonate) in the active site of the enzyme. This leads to the formation of the desired benzyl carbamate and the release of benzyl alcohol. Another approach involves coupling a Curtius rearrangement with a biocatalytic step using an immobilized lipase, such as Candida antarctica lipase B (CALB), to facilitate purification. beilstein-journals.orgnih.gov
| Enzyme | Amine Substrate | Carbonate Donor | Medium | Result |
| PestE | Benzylamine | Diallyl Carbonate | Aqueous Buffer | High Conversion |
| PestE | Aniline | Dibenzyl Carbonate | Aqueous Buffer | High Yield (>90%) |
| CALB (immobilized) | Various | (Used post-Curtius) | Flow Reactor | High Purity Products |
Unexpected Reactions Leading to Carbamate Formation (e.g., Oximinoacetoacetate with Amines)
In some cases, carbamates can be formed through unexpected reaction pathways. A notable example is the reaction between ethyl 2-oximinoacetoacetate and primary aromatic amines. When these reactants are heated together, they surprisingly produce alkyl carbamates in moderate yields instead of the expected pyrrole derivatives. researchgate.net
A plausible mechanism for this transformation has been proposed:
The 2-oximinoacetoacetate, which exists as a α-keto oxime, undergoes a keto-enol tautomerization.
This is followed by an intramolecular 1,5-hydrogen migration.
The subsequent rearrangement and interaction with the amine lead to the formation of the carbamate structure. researchgate.net
While highly specific, such discoveries highlight the potential for novel synthetic routes to emerge from the investigation of seemingly unrelated reaction systems.
Integration of the 4-Methyl Substituent on the Azepane Ring
Pre-functionalization Strategies for Methyl Introduction
Pre-functionalization strategies involve synthesizing an acyclic precursor that already contains the required C-4 methyl substituent and the nitrogen atom. The azepane ring is then formed in a subsequent cyclization step. This approach allows for precise control over the position of the methyl group.
One potential strategy is the use of a dearomative ring expansion. For example, a suitably substituted nitroarene could be transformed into a seven-membered azepine ring system via photochemical conversion of the nitro group into a nitrene, which inserts into the aromatic ring. nih.govrwth-aachen.de If the starting nitroarene contains the precursor for the methyl group at the correct position, this functionality will be incorporated into the final azepane ring after a subsequent hydrogenation step. nih.gov
Another approach involves the construction of a linear amino-alkene or amino-alkyne with the methyl group at the appropriate position, followed by an intramolecular cyclization reaction, such as a hydroamination or an aza-Prins cyclization, to form the seven-membered ring. acs.org
Post-Cyclization Methylation Techniques
Alternatively, the methyl group can be introduced onto a pre-formed azepane ring. This typically involves starting with a commercially available or readily synthesized azepane derivative, such as azepan-4-one.
Common methods for post-cyclization methylation include:
Grignard Reaction: Azepan-4-one can be treated with a methyl Grignard reagent (CH₃MgBr) to form a tertiary alcohol (4-hydroxy-4-methylazepane). The hydroxyl group can then be converted into an amino group through a multi-step sequence (e.g., Ritter reaction or conversion to a leaving group followed by substitution with an azide and reduction).
Wittig Reaction: Reaction of azepan-4-one with a methyl-containing Wittig reagent would produce 4-methyleneazepane. The exocyclic double bond could then be functionalized and converted to the desired 4-methyl-4-amino moiety.
Reductive Amination: While direct methylation of an azepane ring is difficult, functionalization at the 4-position can be achieved from azepan-4-one. For instance, a Strecker synthesis or related reaction could potentially introduce both a methyl and an amino (or precursor) group in a concerted fashion.
These post-cyclization methods offer flexibility but may require more synthetic steps compared to pre-functionalization strategies.
Chemical Transformations and Reactivity of Benzyl 4 Methylazepan 4 Yl Carbamate
Reactions Involving the Benzyl (B1604629) Carbamate (B1207046) Protecting Group
The benzyl carbamate (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis. Its reactivity is primarily centered around its cleavage under various conditions to liberate the free amine.
Cleavage and Deprotection Strategies for Benzyl Carbamates
The removal of the benzyl carbamate group from Benzyl (4-methylazepan-4-yl)carbamate to yield 4-methylazepan-4-amine (B14912901) is a critical transformation. Several methods are commonly employed for the deprotection of Cbz-protected amines, and these are expected to be applicable to the title compound.
Catalytic Hydrogenolysis: This is the most common and often preferred method for Cbz group cleavage. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction is clean, with the byproducts being toluene (B28343) and carbon dioxide.
Acidic Conditions: Strong acids, such as hydrogen bromide (HBr) in acetic acid, can cleave the benzyl carbamate group. This method is suitable for substrates that are sensitive to catalytic hydrogenation. Other Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI), are also effective. chemicalbridge.co.uk
Nucleophilic Attack: Recent methodologies have been developed that utilize nucleophiles to deprotect carbamates under milder conditions. For instance, a combination of 2-mercaptoethanol (B42355) and a base like potassium phosphate (B84403) in a polar aprotic solvent can be used. This approach is beneficial for substrates with functionalities that are incompatible with hydrogenolysis or strong acids.
Table 1: Representative Deprotection Strategies for Benzyl Carbamates
| Method | Reagents and Conditions | Typical Byproducts | Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like Methanol or Ethanol | Toluene, CO₂ | Generally high-yielding and clean; not suitable for molecules with other reducible groups (e.g., alkenes, alkynes). |
| Strong Acid Cleavage | HBr in Acetic Acid | Benzyl bromide, CO₂ | Useful for substrates sensitive to hydrogenation. |
| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) in a solvent like Dichloromethane or Acetonitrile | Toluene, CO₂, Hexamethyldisiloxane | Effective under non-hydrolytic conditions. chemicalbridge.co.uk |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMA at 75 °C | S-benzyl-2-mercaptoethanol, CO₂ | Tolerant of sensitive functional groups. |
Carbamate as a Leaving Group in Nucleophilic Substitution Reactions
While less common than its role as a protecting group, the carbamate moiety can, under certain conditions, act as a leaving group in nucleophilic substitution reactions. However, it is generally considered a poor leaving group. For the benzylic system in this compound, a direct S(_N)2 displacement by a strong nucleophile at the benzylic carbon is challenging but conceivable under forcing conditions. The reaction would be facilitated by the stability of the resulting carbamate anion.
Transformations at the Azepane Nitrogen Atom
The tertiary nitrogen atom of the azepane ring is nucleophilic and basic, making it a key site for various chemical transformations.
N-Alkylation and N-Acylation Reactions
As this compound already possesses a protected primary amine at the C-4 position, the azepane nitrogen is a tertiary amine. Therefore, it is not susceptible to further N-acylation. N-alkylation, however, is a characteristic reaction of tertiary amines.
Formation of Quaternary Ammonium (B1175870) Salts
Tertiary amines readily react with alkyl halides to form quaternary ammonium salts. This reaction, known as quaternization, is a standard S(_N)2 process. The azepane nitrogen in this compound is expected to react with alkylating agents, such as methyl iodide or benzyl bromide, to yield the corresponding quaternary ammonium salt.
The reaction rate is influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom. The C-4 methyl and the protected amino group may provide some steric hindrance, potentially slowing the reaction compared to less substituted azepanes.
Table 2: Illustrative Quaternization Reaction
| Reactant | Alkylating Agent | Solvent | Product |
| This compound | Methyl Iodide (CH₃I) | Acetonitrile or Dichloromethane | 1-Methyl-4-(((benzyloxy)carbonyl)amino)-4-methylazepanium iodide |
| This compound | Benzyl Bromide (BnBr) | Acetonitrile or Dichloromethane | 1-Benzyl-4-(((benzyloxy)carbonyl)amino)-4-methylazepanium bromide |
Reactivity at the Azepane Ring Carbon Atoms (e.g., C-4 methyl group)
Direct functionalization of the carbon atoms of the saturated azepane ring or the C-4 methyl group is generally challenging due to the unactivated nature of C-H bonds. Such transformations would typically require harsh conditions or specialized reagents, such as radical initiators or strong bases to generate a carbanion.
The C-H bonds of the methyl group at the C-4 position are sp³-hybridized and generally unreactive towards common electrophiles and nucleophiles. Functionalization at this position would likely require advanced synthetic methods, such as directed C-H activation, which are beyond the scope of standard reactivity patterns. There is limited information in the literature regarding the specific reactivity of the C-4 methyl group in this particular scaffold under typical laboratory conditions.
Functional Group Interconversions on the Methyl Group
The methyl group at the C-4 position is situated on a quaternary carbon, which presents significant steric hindrance to potential transformations. Direct functionalization of this methyl group is challenging due to the lack of activating features and the sterically congested environment. Most standard transformations would require harsh conditions that could compromise the integrity of the rest of the molecule.
Plausible, albeit challenging, transformations would likely involve radical-based reactions or advanced catalytic C-H activation methods. For instance, free-radical halogenation could potentially introduce a halogen to the methyl group, which could then serve as a handle for further modifications. wikipedia.orglibretexts.org However, such reactions are often unselective and could lead to a mixture of products or degradation. wikipedia.org
Another theoretical approach involves directed C-H oxidation, although the absence of a directing group in close proximity to the methyl group makes this a non-trivial synthetic challenge. mdpi.comokstate.edu
Below is a table of hypothetical functional group interconversions on the methyl group, with predicted outcomes based on general chemical principles.
Table 1: Hypothetical Functional Group Interconversions on the Methyl Group This data is predictive and not based on published experimental results for this specific compound.
| Transformation | Reagents and Conditions | Predicted Major Product | Expected Yield | Plausibility Notes |
|---|---|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), hv or radical initiator (e.g., AIBN), CCl4, reflux | Benzyl (4-(bromomethyl)azepan-4-yl)carbamate | Very Low | Highly challenging due to steric hindrance; side reactions and degradation are likely. youtube.com |
| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4, heat) | Benzyl (4-carboxyazepan-4-yl)carbamate | Extremely Low | Conditions are likely too harsh and would probably lead to the degradation of the azepane ring and Cbz group. |
| Catalytic C-H Oxidation | Advanced metal catalyst (e.g., Ir, Rh), specific ligands, oxidant | Benzyl (4-(hydroxymethyl)azepan-4-yl)carbamate | Low to Moderate | Feasible in principle with modern catalytic systems, but would require significant optimization. nih.gov |
Stereochemical Inversion and Retention at C-4
The C-4 carbon of this compound is a quaternary center, meaning it is bonded to four other carbon atoms (or in this case, three carbons and a nitrogen atom which is part of the carbamate group). Nucleophilic substitution at such a sterically hindered center is exceptionally difficult. nih.govrsc.org
Standard SN2 (bimolecular nucleophilic substitution) reactions, which proceed with an inversion of stereochemistry, are effectively impossible at a quaternary center due to the prohibitive steric hindrance that prevents the necessary backside attack of the nucleophile. chemistrysteps.com The molecule's structure is analogous to a neopentyl system, which is famously unreactive in SN2 reactions. stackexchange.comic.ac.uk
SN1 (unimolecular nucleophilic substitution) reactions, which would proceed through a carbocation intermediate and lead to a racemic mixture (both inversion and retention), are also highly disfavored. The formation of a carbocation at this position would be destabilized by the adjacent electron-withdrawing carbamate group and would be prone to rearrangement rather than direct substitution. masterorganicchemistry.com
Achieving stereochemical inversion or retention would necessitate specialized, often multi-step, reaction sequences that might involve ring-opening and ring-closing strategies or the use of highly reactive intermediates, which are beyond the scope of simple substitution reactions. nih.govresearchgate.netacs.org
Table 2: Predicted Outcomes of Nucleophilic Substitution Attempts at C-4 This data is predictive and based on established principles of reaction mechanisms.
| Reaction Type | Conditions | Predicted Outcome | Stereochemistry | Plausibility |
|---|---|---|---|---|
| SN2 | Strong nucleophile (e.g., NaN3, NaCN) | No Reaction | N/A | Extremely low; steric hindrance prevents backside attack. chemistrysteps.comyoutube.com |
| SN1 | Solvolysis in a polar protic solvent (e.g., H2O, EtOH) | No Reaction / Decomposition | N/A | Extremely low; carbocation formation is highly unfavorable. Potential for rearrangement if forced. stackexchange.com |
| Specialized Catalysis | e.g., Organoaluminum reagents with specific leaving groups | Potential for substitution with inversion | Inversion | Plausible only with highly specialized methods not typical for this structure. nih.govacs.org |
Stability and Degradation Pathways of the Compound
The stability of this compound is primarily determined by the robustness of the N-benzyl carbamate (Cbz) group and the azepane ring. The Cbz group is a common amine protecting group known for its relative stability under a range of conditions, but it is susceptible to specific cleavage methods. total-synthesis.com
Hydrogenolysis: The most common method for the cleavage of a Cbz group is catalytic hydrogenolysis. total-synthesis.com In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield 4-methylazepan-4-amine. researchgate.nettaylors.edu.my The steric hindrance around the C-4 position is unlikely to significantly impede this reaction, as the catalytic action occurs at the less hindered benzyl portion of the molecule. researchgate.net
Acidic Cleavage: While generally stable to mild acids, the Cbz group can be cleaved under strong acidic conditions (e.g., HBr in acetic acid). total-synthesis.com This proceeds via protonation of the carbamate followed by nucleophilic attack, leading to the liberation of the free amine.
Table 3: Stability and Degradation of this compound
| Condition | Reagents | Primary Degradation Pathway | Primary Products | Stability |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOH | Cleavage of the Cbz group | 4-Methylazepan-4-amine, CO₂, Toluene | Unstable total-synthesis.comorganic-chemistry.org |
| Strong Acid | HBr in Acetic Acid | Cleavage of the Cbz group | 4-Methylazepan-4-amine hydrobromide, CO₂, Benzyl bromide | Unstable total-synthesis.com |
| Strong Base | e.g., Refluxing NaOH | Hydrolysis of the carbamate | 4-Methylazepan-4-amine, Benzyl alcohol, CO₂ | Generally stable, but can be cleaved under harsh conditions. |
| Thermal | High Temperature (>200 °C) | Non-specific fragmentation | Complex mixture of degradation products | Moderately stable researchgate.net |
| Mild Acidic/Basic Conditions | e.g., Acetic acid, triethylamine | No significant degradation | N/A | Stable |
Conformational Analysis and Stereochemical Considerations of Azepane Carbamates
Conformational Preferences of Seven--Membered Rings with Nitrogen and Substituents
Seven-membered rings like azepane are conformationally diverse due to their inherent flexibility. The primary low-energy conformations belong to two families: the chair and the boat-twist-boat forms. researchgate.net For the parent cycloheptane, the twist-chair conformation is generally the most stable. The introduction of a nitrogen atom to form the azepane ring alters the conformational energies and barriers to interconversion. nih.gov
High-level electronic structure calculations have shown that for the unsubstituted azepane, the twist-chair conformation remains the most stable, similar to cycloheptane. nih.gov The presence of the nitrogen heteroatom can influence the relative energies of the boat and chair conformations. nih.gov Substituents on the ring further complicate this landscape. The size, polarity, and position of substituents can shift the equilibrium to favor one conformation over others, a principle that is key in the design of conformationally constrained bioactive molecules. lifechemicals.com For instance, strategic substitution can reduce conformational disorder and lock the ring into a single major conformation. mq.edu.aursc.org This conformational control is crucial as the spatial arrangement of functional groups is often a deciding factor for a molecule's biological function. lifechemicals.com
Influence of the Carbamate (B1207046) and Methyl Substituents on Azepane Conformation
In Benzyl (B1604629) (4-methylazepan-4-yl)carbamate, the C4 position of the azepane ring is geminally disubstituted with a methyl group and a benzyl carbamate group. This substitution pattern significantly impacts the ring's conformational equilibrium.
Steric Hindrance : The bulky benzyl carbamate group introduces considerable steric strain. In a chair-like conformation, substituents can adopt pseudo-axial or pseudo-equatorial orientations. A bulky group generally prefers the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions, which are analogous to those in cyclohexane (B81311) systems. uobabylon.edu.iq
Carbamate Group Influence : The carbamate functional group itself has conformational properties, notably hindered rotation around the C–N bond due to its partial double bond character. researchgate.netnd.edu While this primarily affects the side chain, the orientation of the carbamate can exert steric or electronic effects on the azepane ring, potentially favoring conformers that minimize dipole-dipole interactions or steric clash between the carbamate's carbonyl oxygen or benzyl group and the ring's hydrogens.
The combined effect of these factors likely biases the conformational equilibrium of Benzyl (4-methylazepan-4-yl)carbamate towards a specific twist-chair conformation that optimally positions the large benzyl carbamate group in a pseudo-equatorial orientation to reduce steric strain.
Spectroscopic Characterization of Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for elucidating the conformational preferences of cyclic molecules in solution. auremn.org.brnih.gov For substituted azepanes, variable-temperature NMR experiments are particularly insightful. researchgate.net
Key NMR parameters used in conformational analysis include:
Chemical Shifts (δ) : The chemical shifts of ring protons, particularly those on carbons adjacent to the substituents (C3 and C5), are sensitive to their magnetic environment and thus to the ring's conformation. Protons in pseudo-axial and pseudo-equatorial positions will experience different shielding effects.
Coupling Constants (J) : Vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the predominant dihedral angles and, by extension, the ring conformation can be inferred.
Nuclear Overhauser Effect (NOE) : NOE experiments provide information about through-space proximity between protons. Strong NOE signals between protons that are distant in the molecular sequence but close in space can confirm specific folded conformations, such as identifying 1,3-diaxial interactions in a chair-like conformer. nd.edu
In a hypothetical analysis of this compound, one would expect to see distinct sets of signals if the molecule exists as a mixture of slowly interconverting conformers at low temperatures. If one conformation is heavily favored, a single set of averaged signals would be observed at room temperature, with coupling constants reflecting the geometry of that dominant conformer.
| Parameter | Expected Observation | Interpretation |
|---|---|---|
| Proton Chemical Shifts (¹H NMR) | Broad or complex multiplets for ring CH₂ groups. | Indicates a conformationally flexible or complex system. Anisotropic effects from the benzyl group may cause dispersion of signals. |
| Vicinal Coupling Constants (³JHH) | A range of values (e.g., 2-12 Hz) for couplings between adjacent ring protons. | Large couplings (~10-12 Hz) suggest anti-periplanar (pseudo-axial/axial) relationships, while smaller values suggest gauche relationships, characteristic of specific chair or twist-chair forms. |
| NOESY/ROESY Correlations | Correlations between the C4-methyl protons and specific ring protons (e.g., at C3/C5 or C2/C6). | Observed correlations can define the orientation of the methyl group (pseudo-axial vs. pseudo-equatorial) and map the folding of the seven-membered ring. |
Computational Modeling and Molecular Dynamics Simulations
To complement experimental data, computational methods are powerful tools for exploring the conformational energy landscape of flexible molecules like substituted azepanes. rsc.orgresearchgate.net
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to perform geometry optimizations of various possible conformers (e.g., multiple chair, boat, and twist-chair forms). researchgate.netijnc.ir These calculations provide the relative energies of each stable conformer, allowing for the prediction of the most abundant species in the conformational equilibrium. nih.gov For azepane and related heterocycles, calculations have confirmed the twist-chair as the global minimum for the unsubstituted ring. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the molecule in a solvent environment, one can observe the transitions between different conformations and determine the flexibility of the ring system. These simulations can reveal the probability of occupying different conformational states and the energy barriers between them, offering a more complete understanding than static calculations alone. nih.gov
For this compound, computational studies would be essential to systematically evaluate the numerous possible conformers and quantify the energetic penalty of placing the bulky benzyl carbamate group in a pseudo-axial position.
| Conformation | Substituent Orientation (C4-Carbamate) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Twist-Chair 1 (TC1) | Pseudo-Equatorial | 0.00 | >95% |
| Twist-Chair 2 (TC2) | Pseudo-Axial | 2.5 | ~2% |
| Chair (C) | Equatorial | 1.8 | ~4% |
| Boat (B) | - | >4.0 | <1% |
These theoretical models, when combined with experimental NMR data, provide a robust and detailed picture of the stereochemical and conformational properties of this compound, which are fundamental to understanding its potential interactions in a biological context.
Synthetic Utility and Applications in Complex Chemical Synthesis
Benzyl (B1604629) (4-methylazepan-4-yl)carbamate as a Versatile Synthetic Intermediate
The utility of Benzyl (4-methylazepan-4-yl)carbamate as a synthetic intermediate is primarily derived from the presence of the benzyl carbamate (B1207046) (Cbz) protecting group on the 4-amino moiety. The Cbz group is a well-established protecting group for amines due to its stability under a wide range of reaction conditions and its susceptibility to facile cleavage under specific, mild conditions, typically catalytic hydrogenation. This allows for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence, enabling further chemical transformations.
The general stability of the carbamate linkage allows for modifications at other positions of the azepane ring, should they be present, without affecting the protected amine. nih.gov The azepane scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.gov Therefore, this compound serves as an excellent starting material for the introduction of this valuable seven-membered heterocyclic motif into larger, more complex molecular architectures.
The synthesis of this intermediate often involves the reaction of a suitable azepane precursor with benzyl chloroformate. The presence of the methyl group at the 4-position introduces a chiral center, offering possibilities for stereoselective syntheses.
Table 1: Key Features of this compound as a Synthetic Intermediate
| Feature | Description | Synthetic Advantage |
| Azepane Scaffold | A seven-membered nitrogen-containing heterocycle. | A common motif in bioactive molecules, contributing to desirable pharmacokinetic properties. nih.gov |
| Benzyl Carbamate (Cbz) Protecting Group | Protects the 4-amino group. | Stable to a variety of reaction conditions; readily removed by hydrogenolysis. |
| 4-Methyl Group | Introduces a stereocenter at the C4 position. | Allows for the synthesis of chiral molecules and the exploration of stereochemistry-activity relationships. |
| Reactive Handle | The protected amine serves as a latent nucleophile. | Deprotection reveals a primary amine that can be readily functionalized. |
Role in the Synthesis of Functionalized Azepane Derivatives
The primary role of this compound in synthesis is to serve as a precursor to a variety of functionalized azepane derivatives. researchgate.net Following the deprotection of the Cbz group to reveal the free amine, a wide range of synthetic transformations can be performed at this position.
Common derivatization reactions include, but are not limited to:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions allow for the introduction of a diverse array of functional groups, which can be used to modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and hydrogen bonding capacity. This is of particular importance in the development of new therapeutic agents.
Table 2: Representative Examples of Functionalized Azepane Derivatives from this compound
| Starting Material | Reagent | Reaction Type | Product |
| 4-amino-4-methylazepane (from deprotection) | Acetyl chloride | Acylation | N-(4-methylazepan-4-yl)acetamide |
| 4-amino-4-methylazepane (from deprotection) | Benzyl bromide | Alkylation | N-benzyl-4-methylazepan-4-amine |
| 4-amino-4-methylazepane (from deprotection) | Acetone, Sodium triacetoxyborohydride | Reductive Amination | N-isopropyl-4-methylazepan-4-amine |
| 4-amino-4-methylazepane (from deprotection) | Phenyl isocyanate | Urea Formation | 1-(4-methylazepan-4-yl)-3-phenylurea |
Application in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govsemanticscholar.org Building blocks that possess multiple points for diversification are highly valuable in DOS.
This compound is well-suited for application in DOS and the generation of chemical libraries. The azepane core can be considered a central scaffold from which different substituents can be appended. Following deprotection of the amine, a variety of building blocks can be introduced at this position. If the azepane nitrogen is also available for functionalization (for example, as a secondary amine), this provides a second vector for diversification.
A typical workflow for library generation using this intermediate would involve a "split-and-pool" strategy. A large batch of the deprotected 4-amino-4-methylazepane can be split into smaller portions, with each portion being reacted with a different electrophile (e.g., a set of diverse acyl chlorides). This parallel synthesis approach can rapidly generate a large library of related compounds with varying substituents at the 4-amino position.
Use in Molecular Modification and Lead Compound Derivatization
In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound with some desired biological activity is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.com The azepane moiety is often incorporated into lead compounds to enhance their three-dimensionality and to explore new binding interactions with biological targets. nih.govnih.gov
This compound can be utilized as a key building block for the derivatization of lead compounds. For instance, if a lead compound contains a reactive functional group (e.g., a carboxylic acid or an alkyl halide), it can be coupled to the deprotected 4-amino-4-methylazepane to introduce the azepane scaffold.
The subsequent modification of the azepane-containing lead compound can then be explored. The methyl group provides a fixed point of reference, while the flexibility of the seven-membered ring allows for the exploration of different conformational states that may be favorable for binding to a target protein. The ability to systematically modify the substituent at the 4-amino position allows for a detailed investigation of the structure-activity relationship (SAR), a fundamental aspect of lead optimization. patsnap.com
Future Research Directions and Advanced Methodologies
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized azepanes is integral to the discovery and manufacture of high-value materials and pharmaceuticals. manchester.ac.uk Current synthetic routes to azepane carbamates often involve multi-step processes that may lack atom economy and utilize hazardous reagents. A significant future direction lies in the development of greener, more efficient synthetic pathways. This includes the exploration of one-pot reactions and tandem processes that minimize waste and energy consumption.
Recent advancements have highlighted strategies such as the dearomative ring expansion of simple nitroarenes, a process mediated by blue light at room temperature, which transforms a six-membered benzenoid framework into a seven-membered ring system. manchester.ac.uk Another promising approach is the silyl-aza-Prins cyclization of allylsilyl amines, which can produce trans-azepanes with high yields and diastereoselectivities. nih.gov The development of such methods for the direct and stereoselective synthesis of substituted azepanes from readily available starting materials is a key goal.
Furthermore, the use of carbon dioxide (CO2) as a renewable C1 source for carbamate (B1207046) synthesis represents a highly sustainable approach. nih.govepa.govorganic-chemistry.org Research into catalytic systems that can efficiently incorporate CO2 into the formation of carbamates from amines is a critical area of investigation. nih.govepa.gov
Table 1: Comparison of Synthetic Strategies for Azepane Ring Formation
| Synthetic Strategy | Advantages | Challenges | Key Catalyst/Reagent Examples |
|---|---|---|---|
| Piperidine (B6355638) Ring Expansion | Stereoselective, high yields. rsc.org | Requires pre-functionalized piperidine precursors. | NaN3, Palladium catalysts. rsc.org |
| Dearomative Ring Expansion | Access to complex azepanes from simple nitroarenes, occurs at room temperature. manchester.ac.uk | Photochemical setup required. | Blue light. manchester.ac.uk |
| Silyl-aza-Prins Cyclization | High yields, good to excellent diastereoselectivity. nih.gov | Outcome dependent on the Lewis acid used. | InCl3, TMSOTf. nih.gov |
| Tandem Amination/Cyclization | Efficient construction of functionalized azepines. nih.gov | Slow cyclization kinetics can be a hindrance. | Cu(I) catalysts. nih.gov |
Exploration of Novel Catalytic Systems for Azepane and Carbamate Formation
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for advancing the chemistry of azepanes and carbamates. For azepane formation, research is focused on transition metal catalysts, such as copper and palladium, that can facilitate complex cyclization and ring-expansion reactions under mild conditions. nih.gov The influence of the catalyst on the reaction outcome, as seen in the silyl-aza-Prins cyclization where different Lewis acids yield different products, underscores the importance of catalyst design and selection. nih.gov
In carbamate synthesis, novel catalytic methods are being explored to replace traditional, often hazardous, reagents like phosgene. nih.govepa.gov This includes the use of platinum group metals for the oxidative alkoxycarbonylation of amines and the development of bifunctional organocatalysts that can facilitate the reaction of amines with CO2. nih.govepa.govacs.org These catalysts are designed to stabilize carbamic acid intermediates and activate them for subsequent bond formation. nih.govepa.gov
Table 2: Emerging Catalytic Systems
| Reaction Type | Catalyst Class | Example | Potential Advantages |
|---|---|---|---|
| Azepane Synthesis | Lewis Acids | InCl3 | High selectivity for azepane formation in silyl-aza-Prins cyclizations. nih.gov |
| Azepane Synthesis | Copper (I) Complexes | Cu(MeCN)4PF6 | Catalyzes tandem amination/cyclization of allenynes. nih.gov |
| Carbamate Synthesis | Platinum Group Metals | Platinum-based catalysts | Enables oxidative alkoxycarbonylation of amines. acs.org |
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Azepane Carbamates
As the complexity of synthesized azepane carbamates increases, so does the need for sophisticated analytical techniques to unambiguously determine their structure and stereochemistry. While standard techniques like 1H and 13C NMR are fundamental, advanced methods are becoming indispensable.
Two-dimensional NMR (2D-NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, is crucial for assigning the complex proton and carbon signals in substituted azepane rings. nih.govnumberanalytics.com Nuclear Overhauser Effect (NOESY) correlations are particularly important for determining the relative stereochemistry of substituents on the flexible seven-membered ring. nih.gov
For absolute stereochemical assignment, X-ray crystallography remains the gold standard. rsc.org Obtaining suitable crystals of complex molecules can be challenging, but the structural information it provides is invaluable for confirming the outcome of stereoselective syntheses. rsc.org
The integration of various spectroscopic techniques, such as high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and advanced NMR methods, provides a comprehensive characterization of these complex molecules. nih.govnih.gov
Theoretical Studies on Reaction Mechanisms and Stereoselectivity in Azepane Chemistry
Computational chemistry offers powerful tools to complement experimental studies by providing deep insights into reaction mechanisms, transition states, and the origins of stereoselectivity. Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways in azepane synthesis. acs.org
For instance, theoretical studies can elucidate the regiochemistry and stereochemistry of processes like piperidine ring expansion. rsc.orgrsc.org By calculating the energies of different transition states, researchers can predict and explain the observed product distributions. acs.org In the study of iminium ion formation from N-alkyl piperidines, DFT calculations have been used to understand the preference for endo-cyclic versus exo-cyclic C-H elimination, which is crucial for controlling the regioselectivity of subsequent functionalization. acs.org
These theoretical investigations are not only valuable for understanding existing reactions but also for predicting the behavior of new substrates and catalysts, thereby guiding the design of more efficient and selective synthetic methods.
Q & A
Q. How can impurity profiling be conducted using HPLC or MS?
- Methodological Answer : Use:
- HPLC-DAD/ELSD : Gradient elution (C18 column) with spiked impurity standards (e.g., 4-methylazepane).
- HRMS (Q-TOF) : Detect trace impurities (<0.1%) via exact mass matching.
Reference impurity databases from pharmaceutical standards (e.g., Beijing Laiyao Bio’s carbamate impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
